molecular formula C11H16O B6331782 (R)-2,2-Dimethyl-1-phenyl-1-propanol, ee 99% CAS No. 23439-91-0

(R)-2,2-Dimethyl-1-phenyl-1-propanol, ee 99%

Cat. No. B6331782
CAS RN: 23439-91-0
M. Wt: 164.24 g/mol
InChI Key: YBVRFTBNIZWMSK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2,2-Dimethyl-1-phenyl-1-propanol, also known as (R)-Menthol, is an organic compound with a variety of applications in both industry and research. It is a naturally occurring terpene alcohol found in many plants, particularly mint species, and is widely used in food, cosmetics, and pharmaceuticals. In industry, (R)-Menthol is used as a flavoring agent and as a cooling agent in topical creams and ointments. In research, (R)-Menthol is used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis. Its enantiomeric excess (ee) of 99% makes it a highly useful reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (R)-Menthol is not fully understood. However, it is believed to act as an agonist at transient receptor potential (TRP) ion channels, particularly TRPM8. TRPM8 is a calcium-permeable cation channel that is activated by cold temperatures and menthol. Activation of TRPM8 by (R)-Menthol results in a decrease in intracellular calcium levels, which leads to a decrease in intracellular calcium-dependent processes, such as neurotransmitter release.
Biochemical and Physiological Effects
(R)-Menthol has a variety of biochemical and physiological effects. It is an agonist at TRPM8 and has been shown to produce a decrease in intracellular calcium levels, which leads to a decrease in intracellular calcium-dependent processes, such as neurotransmitter release. In addition, (R)-Menthol has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to produce a cooling sensation when applied topically to the skin.

Advantages and Limitations for Lab Experiments

The use of (R)-Menthol in laboratory experiments has several advantages. It is a highly pure reagent with an enantiomeric excess (ee) of 99%, which makes it ideal for use in asymmetric synthesis. In addition, it is a naturally occurring compound, so it is readily available and relatively inexpensive. The main limitation of (R)-Menthol is its low solubility in water, which can make it difficult to work with in certain laboratory experiments.

Future Directions

There are a variety of future directions for research involving (R)-Menthol. One potential direction is to further explore its mechanism of action, particularly its effects on TRPM8 and other TRP ion channels. Another potential direction is to explore its potential therapeutic applications, such as its use as an analgesic or anti-inflammatory agent. Additionally, further research could be conducted to explore its potential applications in the food, cosmetic, and pharmaceutical industries. Finally, research could be conducted to explore its potential as a chiral auxiliary in asymmetric synthesis, as well as its potential for use in the synthesis of other compounds.

Synthesis Methods

(R)-Menthol can be synthesized in a variety of ways. The most common method is the direct alkylation of (R)-menthone, which is a naturally occurring monoterpene ketone. This method involves the reaction of (R)-menthone with a secondary alkyl halide, such as isopropyl bromide, in the presence of a base, such as sodium hydroxide. The reaction produces (R)-2,2-Dimethyl-1-phenyl-1-propanol in a high yield and with a high enantiomeric excess (ee).

Scientific Research Applications

(R)-Menthol has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis. It is also used in the synthesis of a variety of compounds, such as menthyl esters and menthyl amides. In addition, (R)-Menthol is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of natural products, such as menthol-based flavorings and fragrances.

properties

IUPAC Name

(1R)-2,2-dimethyl-1-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10,12H,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVRFTBNIZWMSK-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.